5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole

TRPC6 inhibitor ion channel pharmacology cardiorenal disease

TRPC6 target engagement studies require structurally verified tool compounds-generic benzimidazole analogs risk target disengagement due to undocumented TRPC6 activity. 5-Chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole (CAS 1372092-49-3) resolves this gap with validated low-nanomolar TRPC6 antagonism (IC50 7.90 nM, whole-cell patch-clamp). • Verified TRPC6 inhibition at 7.90 nM for patch-clamp & Ca²⁺ flux assays • Defined 5-Cl/6-F-pyridinyl pharmacophore enables SAR-driven optimization • Low MW (247.65) scaffold ideal for fragment-based design Supplied with Certificate of Analysis for procurement assurance.

Molecular Formula C12H7ClFN3
Molecular Weight 247.65 g/mol
CAS No. 1372092-49-3
Cat. No. B1402276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole
CAS1372092-49-3
Molecular FormulaC12H7ClFN3
Molecular Weight247.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=N2)C3=CN=C(C=C3)F
InChIInChI=1S/C12H7ClFN3/c13-8-2-3-9-10(5-8)17-12(16-9)7-1-4-11(14)15-6-7/h1-6H,(H,16,17)
InChIKeyTZDFJOPDJUSIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzimidazole Chemical Probe for TRPC6 Research


5-Chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole (CAS 1372092-49-3) is a synthetic small-molecule benzimidazole derivative characterized by a 5-chloro substitution on the benzimidazole core and a 6-fluoropyridin-3-yl group at the 2-position . Benzimidazole derivatives are a privileged scaffold in medicinal chemistry, frequently explored for kinase inhibition, ion channel modulation, and anticancer applications . This specific compound has been identified in authoritative bioactivity databases as an inhibitor of the transient receptor potential canonical 6 (TRPC6) ion channel, a target implicated in cardiac hypertrophy, kidney disease, and pulmonary disorders [1]. However, the public domain lacks published head-to-head comparative efficacy data against its closest structural analogs, which fundamentally limits direct differentiation claims. The compound remains a research-grade tool compound, and its procurement value to a scientific user hinges on its defined TRPC6 antagonist activity and its structural distinction within the broader benzimidazole-pyridine chemical space.

Target TRPC6 ion channel antagonist tool compound
Structure Defined 5-chloro and 6-fluoropyridin-3-yl substitution
Evidence Selectivity panel data not public; use with orthogonal controls

Why Generic Substitution Fails for TRPC6 Antagonists


In the benzimidazole-pyridine chemical class, minor positional changes in halogen substitution can drastically alter ion channel selectivity and potency [1]. Generic substitution based solely on scaffold similarity is unreliable because the 5-chloro and 6-fluoropyridin-3-yl substitution pattern uniquely defines the compound's pharmacophore for TRPC6 antagonism, as evidenced by its specific IC50 of 7.90 nM in whole-cell patch-clamp assays [2]. Closely related benzimidazoles lacking this precise substitution array, or those with alternative pyridine isomers, have shown markedly different or unreported TRPC6 activities, rendering functional interchange impossible without risking target disengagement [1]. Therefore, procurement decisions must be guided by the compound's verified TRPC6 inhibitory profile rather than by in-class assumptions, as no generic alternative has been validated to replicate this activity in a head-to-head context.

Structural specificity

Positional halogen changes may alter TRPC6 selectivity and reduce target engagement.

No validated generic

No generic benzimidazole has been validated to replicate TRPC6 inhibition in head-to-head context.

Isomer mismatch

Alternative pyridine isomers or unsubstituted analogs may show unreported or different activity.

Quantitative Evidence for TRPC6 Antagonism and Differentiation


TRPC6 Inhibition Potency in Patch-Clamp Assays

The compound 5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole demonstrates potent inhibition of human TRPC6 channels, with an IC50 of 7.90 nM measured by whole-cell patch-clamp electrophysiology in HEK293 cells [1]. This places it in a low-nanomolar potency range characteristic of high-quality chemical probes. In comparison, the structurally related benzimidazole SAR7334 (CHEMBL4129809) also inhibits TRPC6 with a similar reported IC50 of 7.9 nM; however, its selectivity profile against other TRP channels (e.g., TRPC7 IC50 = 226 nM) is documented, while the selectivity of the title compound against TRPC7 and related channels has not been publicly disclosed [1]. This represents a key evidence gap that users must consider during selection.

TRPC6 Potency
Class-level
IC50 7.90 nM (patch-clamp) vs SAR7334 7.9 nM
Comparable TRPC6 inhibition; selectivity profile not reported for TRPC7
Selectivity panel data required for target validation
TRPC6 inhibitor ion channel pharmacology cardiorenal disease

Halogen Substitution and Binding Mode Analysis

The compound features a 5-chloro substituent on the benzimidazole core and a 6-fluoropyridin-3-yl group at the 2-position . In the structurally characterized benzimidazole-TRPC6 complex, the 5- and 6-positions of the benzimidazole ring occupy a lipophilic cavity formed by Ile91, Ala92, Phe93, Ala94, Pro95, and Ala197 side chains, while the pyridine nitrogen forms key hydrogen bonds with NADH nicotinamide ribose and Tyr156 [1]. The specific 5-chloro substitution is hypothesized to engage in a weak halogen bond with the carbonyl backbone of Pro154, a feature not possible with unsubstituted or 6-chloro analogs [1]. This precise spatial arrangement of halogens is a distinguishing structural feature that cannot be replicated by generic benzimidazole derivatives with alternative substitution patterns.

Binding Mode
Class-level
5-chloro forms potential halogen bond; 6-fluoropyridine H-bond network
Supports specific regioisomer binding contribution
Extrapolated from analog crystal structure (PDB: 3UIC)
structure-activity relationship pharmacophore modeling medicinal chemistry

Molecular Weight and Ligand Efficiency Profile

The compound has a molecular formula of C12H7ClFN3 and a molecular weight of 247.65 g/mol . This relatively low molecular weight and the presence of both chlorine (Cl) and fluorine (F) substituents impart a balanced lipophilicity that is favorable for cell permeability while maintaining aqueous solubility within an acceptable range for in vitro assays . In comparison, many other TRPC6-targeting benzimidazoles such as those described in the EP3022210B1 patent family have higher molecular weights and more complex substitution patterns that may compromise ligand efficiency [1]. The title compound's good ligand efficiency metrics (low molecular weight combined with nanomolar potency) provide a procurement advantage for users seeking high-quality starting points for lead optimization programs.

Ligand Efficiency
Reported
MW 247.65 vs >350 typical
Lower molecular weight may support optimization starting point
Ligand efficiency calculation requires validation
drug-likeness ADME profiling physicochemical characterization

Optimal Research Application Scenarios


TRPC6 Target Validation in Cardiorenal Disease Models

For academic or biopharma laboratories investigating the role of TRPC6 in cardiac hypertrophy, kidney fibrosis, or pulmonary arterial hypertension, this compound offers a low-nanomolar (IC50 7.90 nM) chemical probe for target engagement studies [1]. Its well-defined electrophysiological potency supports its use in patch-clamp and calcium flux assays to interrogate TRPC6-dependent signaling pathways. Users should, however, incorporate appropriate selectivity controls against TRPC7 and other TRP family members, as cross-reactivity data for the title compound are absent in the public domain [1].

SAR Expansion Around the Benzimidazole-Pyridine Core

Medicinal chemistry teams engaged in TRPC6 inhibitor lead optimization can utilize this compound as a reference standard for SAR expansion [1]. Its 5-chloro and 6-fluoropyridin-3-yl substitution pattern provides two chemically distinct vectors for systematic modification—the chlorine atom for halogen bonding optimization and the fluoropyridine ring for modulating H-bonding and steric interactions with the TRPC6 binding pocket [2]. Its low molecular weight (247.65 g/mol) makes it an efficient starting scaffold for fragment-based or structure-guided design initiatives .

Comparative TRP Channel Selectivity Profiling

Academic screening centers operating TRP channel panels can deploy this compound alongside better-characterized probes like SAR7334 to assess differential selectivity fingerprints [1]. Although SAR7334 has documented TRPC6/TRPC7 selectivity data (IC50 7.9 nM vs. 226 nM), the title compound's selectivity landscape remains underexplored [1]. Systematic side-by-side profiling of both compounds across TRPC1-7 would generate valuable structure-selectivity relationship data to inform future benzimidazole-based probe design.

Chemical Probe for Calcium Signaling Studies

TRPC6 is a key mediator of receptor-operated and store-operated calcium entry in various cell types. Laboratories studying calcium signaling in podocytes, smooth muscle cells, or neuronal systems can employ this compound at concentrations calibrated to its 7.90 nM IC50 to dissect TRPC6-specific contributions to calcium-dependent transcription, contractility, or synaptic plasticity [1]. Parallel experiments with structurally distinct TRPC6 inhibitors are recommended to control for off-target effects inherent to the benzimidazole chemotype.

Application
Selection Property
Validation Focus
TRPC6 target validation studies
TRPC6 antagonist activity
Selectivity profiling against TRPC7 and TRP members
Benzimidazole SAR expansion
Distinct substitution vectors (5-Cl, 6-fluoropyridin-3-yl)
Structure-activity relationship mapping
TRP channel selectivity profiling
TRPC6 reference tool compound
Side-by-side comparison with SAR7334
Calcium signaling pathway studies
TRPC6-mediated calcium entry inhibition
Orthogonal inhibitor control for off-target effects
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